6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide
CAS No.: 2327827-24-5
Cat. No.: VC11819964
Molecular Formula: C21H16N4O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2327827-24-5 |
|---|---|
| Molecular Formula | C21H16N4O2 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 6-phenylmethoxy-N-quinolin-6-ylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C21H16N4O2/c26-21(25-17-8-9-18-16(11-17)7-4-10-22-18)19-12-20(24-14-23-19)27-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,25,26) |
| Standard InChI Key | BPGMXQGDQLUSLH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
6-(Benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a carboxamide group and at the 6-position with a benzyloxy moiety. The carboxamide group is further linked to a quinoline moiety at the 6-position, introducing a fused bicyclic system (quinoline) known for its planar aromatic structure and electron-rich environment .
Key structural attributes:
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Pyrimidine core: Serves as a hydrogen-bond acceptor, enhancing interactions with biological targets.
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Benzyloxy group: Improves lipid solubility, potentially enhancing membrane permeability.
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Quinoline moiety: Contributes to π-π stacking interactions and metal chelation properties .
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 6-phenylmethoxy-N-quinolin-6-ylpyrimidine-4-carboxamide |
| SMILES | C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
| Solubility | Moderate in DMSO and DMF; low in aqueous buffers |
Spectroscopic Characterization
Structural confirmation relies on spectroscopic techniques:
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IR spectroscopy: Peaks at 1675 cm (C=O stretch of carboxamide) and 1240 cm (C-O-C stretch of benzyloxy group).
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H NMR: Distinct signals include δ 8.9 ppm (quinoline H-2), δ 7.3–7.5 ppm (benzyl aromatic protons), and δ 5.3 ppm (OCHPh).
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Mass spectrometry: Molecular ion peak at m/z 356.4 [M+H].
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis involves three primary stages (Figure 1):
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Pyrimidine core formation: Condensation of ethyl 4-chloro-6-hydroxy-pyrimidine-4-carboxylate with benzyl bromide under basic conditions yields 6-benzyloxy-pyrimidine-4-carboxylic acid.
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Carboxamide coupling: Reaction with quinolin-6-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.
Optimization strategies:
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Ultrasound-assisted synthesis: Reduces reaction time from 12 hours to 2 hours for the benzyloxy substitution step.
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Solvent selection: DMF enhances solubility of intermediates, improving yields (78% vs. 65% in THF).
Green Chemistry Approaches
Recent advances employ one-pot multi-component reactions (MCRs) under solvent-free conditions. For example, DABCO-catalyzed reactions between benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil at 90°C yield pyrimidoquinoline derivatives with 85–90% efficiency .
Biological Activities and Mechanisms
| Analog Compound | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| 4-Quinolinylazo derivative | 3.125–50 | B. subtilis, E. coli, F. oxysporum |
| Pyrimidoquinoline | 6.25–25 | S. aureus, C. albicans |
Mechanistic insights:
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Quinoline moiety: Disrupts DNA gyrase in bacteria and binds to fungal cytochrome P450 .
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Pyrimidine core: Inhibits dihydrofolate reductase (DHFR), critical for nucleotide synthesis .
Anticancer Activity
In vitro studies on HepG2 cells show IC values of 12 µM for related pyrimidoquinolines, attributed to:
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Topoisomerase II inhibition: Stabilizes DNA-topoisomerase complexes, inducing apoptosis .
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ROS generation: Elevated reactive oxygen species (ROS) levels trigger mitochondrial dysfunction .
Comparative Analysis with Structural Analogs
Critical observations:
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Halogen substituents (e.g., Cl, F) enhance target affinity but may increase toxicity.
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Sulfur-containing groups (e.g., sulfonamide) improve antifungal potency .
Future Research Directions
Synthesis Optimization
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Continuous flow chemistry: To scale up production while reducing waste .
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Enzymatic catalysis: Lipase-mediated acylations for stereoselective carboxamide formation.
Biological Evaluation
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In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Combination therapies: Synergy with existing antibiotics (e.g., β-lactams) to overcome resistance .
Computational Modeling
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